Sodium thioglycolate
Overview
Description
Sodium thioglycolate is a chemical compound with the formula C₂H₃NaO₂S. It is the sodium salt of thioglycolic acid and is commonly used in various industrial and scientific applications. This compound is known for its reducing properties and is often used in the preparation of thioglycolate broth, a medium used for the cultivation of anaerobic bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium thioglycolate can be synthesized by reacting thioglycolic acid with sodium hydroxide. The reaction typically involves dissolving thioglycolic acid in ethanol and slowly adding it to a sodium hydroxide solution in ethanol. The mixture is then heated to 45°C and allowed to react for 2 hours. After cooling to room temperature, the product is filtered, washed with ethanol, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of sodium chloroacetate with sodium hydrosulfide in an aqueous medium. This method is efficient and yields a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium thioglycolate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form dithiodiglycolic acid.
Substitution: this compound can react with alkyl halides to form thioethers.
Major Products:
Dithiodiglycolic acid: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Scientific Research Applications
Sodium thioglycolate has a wide range of applications in scientific research:
Mechanism of Action
Sodium thioglycolate acts primarily as a reducing agent. It reduces molecular oxygen to water, creating an anaerobic environment suitable for the growth of anaerobic bacteria. In biochemical applications, it maintains protein thiol groups in their reduced state, thereby protecting enzymes from oxidative damage . In hair removal products, this compound breaks disulfide bonds in the cortex of hair, leading to depilation .
Comparison with Similar Compounds
Thioglycolic acid: The parent compound of sodium thioglycolate, used in similar applications but in its acidic form.
Calcium thioglycolate: Used in depilatory products, similar to this compound but with calcium as the cation.
Ammonium thioglycolate: Used in hair perming solutions, similar in function but with ammonium as the cation.
Uniqueness: this compound is unique due to its high solubility in water and its effectiveness as a reducing agent in both microbiological and biochemical applications. Its ability to maintain anaerobic conditions and protect enzymes makes it particularly valuable in scientific research and industrial processes .
Properties
IUPAC Name |
sodium;2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVPFITFYNRCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HSCH2COO.Na, C2H3NaO2S | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Related CAS |
68-11-1 (Parent) | |
Record name | Sodium thioglycolate | |
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DSSTOX Substance ID |
DTXSID3026142 | |
Record name | Sodium thioglycolate | |
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Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycolic acid, sodium salt is a white powder with a slight odor. Used in cold-waving of hair and as a dipilatory., Liquid, Hygroscopic solid with a mild characteristic odor; Discolored by air and iron; [Merck Index] White hygroscopic powder with a stench; [Acros Organics MSDS] | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
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Record name | Sodium thioglycolate | |
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Solubility |
Very soluble (NTP, 1992) | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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CAS No. |
367-51-1, 36722-22-2 | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Record name | Sodium thioglycolate | |
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Record name | Mercaptoacetic acid, sodium salt | |
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Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |
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Record name | Sodium thioglycolate | |
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Record name | Sodium mercaptoacetate | |
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Record name | Mercaptoacetic acid, sodium salt | |
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Record name | SODIUM THIOGLYCOLATE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | THIOGLYCOLIC ACID, SODIUM SALT | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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